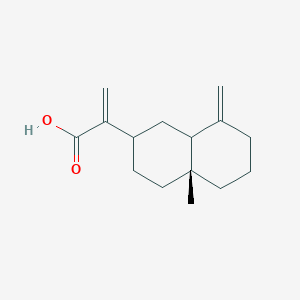
Costic acid; Costus acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Costic acid: is a sesquiterpene phytoalexin, a type of naturally occurring compound that plants produce in response to pathogen attackThe IUPAC name for beta-Costic acid is 2-[(2R,4aR,8aS)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid .
Preparation Methods
Beta-Costic acid can be synthesized via the allylic oxidation of beta-selinene, a component found in celery seed oil . This method is concise and efficient, making it suitable for gram-scale production. The reaction conditions typically involve the use of oxidizing agents to convert beta-selinene into beta-Costic acid. Industrial production methods may vary, but the allylic oxidation route is one of the most documented and efficient methods available .
Chemical Reactions Analysis
Beta-Costic acid undergoes various types of chemical reactions, including:
Oxidation: The primary method for synthesizing beta-Costic acid involves the oxidation of beta-selinene.
Reduction: While specific reduction reactions for beta-Costic acid are less documented, it is likely that it can undergo reduction under appropriate conditions.
Substitution: Beta-Costic acid can participate in substitution reactions, particularly involving its carboxylic acid group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Beta-Costic acid has garnered significant attention for its various scientific research applications:
Chemistry: It is studied for its unique sesquiterpene structure and potential for synthetic applications.
Biology: Beta-Costic acid exhibits phytoalexin properties, helping plants defend against pathogens.
Mechanism of Action
The mechanism by which beta-Costic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its acaricidal activity against Varroa destructor is believed to involve disruption of the mite’s cellular processes. Similarly, its antitrypanosomal activity may involve interference with the metabolic pathways of Trypanosoma cruzi .
Comparison with Similar Compounds
Beta-Costic acid is often compared with other sesquiterpene phytoalexins, such as alpha-Costic acid and beta-Selinene. While alpha-Costic acid also exhibits significant acaricidal activity, beta-Costic acid is unique in its dual activity against both Varroa destructor and Trypanosoma cruzi . Other similar compounds include eudesmane sesquiterpenoids, which share a similar structural framework but may differ in their specific biological activities .
Conclusion
Beta-Costic acid is a versatile and biologically active compound with significant potential in various scientific fields. Its efficient synthesis, diverse chemical reactions, and wide range of applications make it a compound of great interest for further research and development.
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2-[(4aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12-13H,1-2,4-9H2,3H3,(H,16,17)/t12?,13?,15-/m1/s1 |
InChI Key |
UJQGVDNQDFTTLZ-SSDMNJCBSA-N |
Isomeric SMILES |
C[C@]12CCCC(=C)C1CC(CC2)C(=C)C(=O)O |
Canonical SMILES |
CC12CCCC(=C)C1CC(CC2)C(=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















